molecular formula C12H23NS B14449414 2-(2,6-Dimethyl-5-heptenyl)thiazolidine CAS No. 75606-42-7

2-(2,6-Dimethyl-5-heptenyl)thiazolidine

Cat. No.: B14449414
CAS No.: 75606-42-7
M. Wt: 213.38 g/mol
InChI Key: OCSCKACVZOUIFF-UHFFFAOYSA-N
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Description

2-(2,6-Dimethyl-5-heptenyl)thiazolidine is a heterocyclic organic compound characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound is notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The presence of sulfur and nitrogen in its structure enhances its pharmacological properties, making it a valuable compound for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethyl-5-heptenyl)thiazolidine typically involves the reaction of 2,6-dimethyl-5-heptenal with thiazolidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often employs green chemistry approaches to improve selectivity, purity, and product yield. Techniques such as multicomponent reactions, click reactions, and nano-catalysis are commonly used to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethyl-5-heptenyl)thiazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products

The major products formed from these reactions include various thiazolidine derivatives, sulfoxides, and sulfones, which have significant applications in medicinal chemistry and pharmaceuticals .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethyl-5-heptenyl)thiazolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2,6-Dimethyl-5-heptenyl)thiazolidine include other thiazolidine derivatives such as:

Uniqueness

What sets this compound apart from its similar compounds is its unique structural features, which confer distinct pharmacological properties. The presence of the 2,6-dimethyl-5-heptenyl group enhances its biological activity, making it more effective in certain applications compared to other thiazolidine derivatives .

Properties

75606-42-7

Molecular Formula

C12H23NS

Molecular Weight

213.38 g/mol

IUPAC Name

2-(2,6-dimethylhept-5-enyl)-1,3-thiazolidine

InChI

InChI=1S/C12H23NS/c1-10(2)5-4-6-11(3)9-12-13-7-8-14-12/h5,11-13H,4,6-9H2,1-3H3

InChI Key

OCSCKACVZOUIFF-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)CC1NCCS1

Origin of Product

United States

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